molecular formula C22H17N3O5S B2852893 2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)acetamide CAS No. 1021074-19-0

2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)acetamide

Cat. No.: B2852893
CAS No.: 1021074-19-0
M. Wt: 435.45
InChI Key: NLDWQCDCUFZRJT-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)acetamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the thiazolo[3,2-a]pyrimidine core: This involves the condensation of appropriate thioamide and amidine precursors under acidic or basic conditions.

    Coupling of the two moieties: The final step involves the coupling of the benzo[d][1,3]dioxole and thiazolo[3,2-a]pyrimidine moieties through an acetamide linkage, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure, which may interact with various biological targets.

    Materials Science: The compound’s aromatic and heterocyclic structures make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of aromatic and heterocyclic compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)acetamide involves its interaction with specific molecular targets. The compound’s aromatic and heterocyclic structures allow it to bind to various enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d][1,3]dioxol-5-yloxy)ethanamine
  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
  • 2-(benzo[d][1,3]dioxol-5-yloxy)ethanamine

Uniqueness

What sets 2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)acetamide apart is its combination of the benzo[d][1,3]dioxole and thiazolo[3,2-a]pyrimidine moieties, which is not commonly found in other compounds. This unique structure may confer distinct biological activities and properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5S/c1-13-7-21(27)25-17(11-31-22(25)23-13)14-3-2-4-15(8-14)24-20(26)10-28-16-5-6-18-19(9-16)30-12-29-18/h2-9,11H,10,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDWQCDCUFZRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)COC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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